molecular formula C12H20Cl2O2Si2 B095563 1,4-Bis(chloromethyldimethylsilyloxy)benzene CAS No. 18057-24-4

1,4-Bis(chloromethyldimethylsilyloxy)benzene

Cat. No.: B095563
CAS No.: 18057-24-4
M. Wt: 323.36 g/mol
InChI Key: NUFQOWGPIMOSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-5212377, also known as WYE-103760 and SAM-760, is a small molecule drug developed by Pfizer. It is an orally available antagonist of the serotonin 6 receptor (5-HT6). By modulating serotonin levels in the brain, 5-HT6 antagonists are thought to lead to secondary increases in the levels of the neurotransmitters acetylcholine and glutamate, which benefit learning and memory .

Preparation Methods

The synthetic routes and reaction conditions for PF-5212377 are not extensively detailed in publicly available sources. it is known that the compound was originally developed by Wyeth (later acquired by Pfizer) and has been used in various clinical trials . Industrial production methods would likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.

Chemical Reactions Analysis

PF-5212377, being a small molecule drug, can undergo various chemical reactions. The types of reactions it may undergo include:

    Reduction: This reaction could involve the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction could involve the replacement of one functional group with another.

Common reagents and conditions used in these reactions would depend on the specific functional groups present in the molecule. Major products formed from these reactions would vary based on the specific reaction conditions and reagents used .

Mechanism of Action

PF-5212377 exerts its effects by antagonizing the serotonin 6 receptor (5-HT6). By blocking this receptor, the compound modulates serotonin levels in the brain, leading to secondary increases in the levels of the neurotransmitters acetylcholine and glutamate. These neurotransmitters play crucial roles in cognitive functions such as learning and memory .

Comparison with Similar Compounds

PF-5212377 is unique in its high affinity and selectivity for the serotonin 6 receptor (5-HT6). Similar compounds include other 5-HT6 antagonists, which also target the serotonin 6 receptor but may differ in their chemical structure, affinity, and selectivity. Some similar compounds include:

Properties

IUPAC Name

chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-5-7-12(8-6-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFQOWGPIMOSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)OC1=CC=C(C=C1)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392595
Record name chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18057-24-4
Record name chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.